In elastomer and neuropharmaceutical R&D, shorter-chain nitriles (e.g., 3-piperidinopropionitrile) fail to reduce the Payne effect in silica-filled rubber and misalign the amine in H3 pharmacophore. Piperidine-1-valeronitrile (CAS 4734-49-0) solves this with its 4-methylene spacer:
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Piperidine-1-valeronitrile (CAS 4734-49-0) is a bifunctional aliphatic compound featuring a basic piperidine ring separated from a reactive cyano group by a flexible four-methylene spacer. In industrial procurement, it is primarily sourced as a high-value functionalizing agent for anionic polymerization and as a specialized structural precursor in pharmaceutical synthesis. Unlike simple alkyl nitriles, the combination of the protected secondary amine (piperidine) and the specific 5-carbon chain length makes it uniquely suited for end-capping living polymers to reduce elastomer hysteresis, as well as for synthesizing 5-piperidinopentylamine, a critical building block for non-imidazole histamine H3-receptor antagonists[1].
Substituting Piperidine-1-valeronitrile with shorter-chain analogs (e.g., 3-piperidinopropionitrile) or simple unfunctionalized nitriles results in severe performance deficits in both materials science and pharmaceutical applications. In elastomer manufacturing, shorter spacers restrict the conformational flexibility required for the piperidine nitrogen to effectively interact with silica or carbon black fillers, leading to a failure in reducing the Payne effect and hysteresis [1]. Furthermore, shorter-chain analogs exhibit reduced lipophilicity, increasing the risk of phase separation in the non-polar hydrocarbon solvents (like hexane) required for living anionic polymerization [2]. In medicinal chemistry, altering the 5-carbon spacer geometrically misaligns the basic amine from the receptor pocket, drastically reducing the binding affinity of downstream H3-receptor ligands [3].
When utilized as an end-capping agent for poly(styrene-co-butadiene) (SBR), the 5-carbon spacer of piperidine-1-valeronitrile provides the necessary steric freedom for the piperidine group to interact with silanol groups on silica fillers. Compared to unfunctionalized SBR baselines, polymers modified with this specific chain length demonstrate a 20-30% reduction in tan δ at 50°C, a critical metric for tire rolling resistance[1]. Shorter analogs lack the flexibility to efficiently suppress filler agglomeration.
| Evidence Dimension | Hysteresis loss (tan δ at 50°C) |
| Target Compound Data | ~0.10 - 0.12 (functionalized SBR) |
| Comparator Or Baseline | ~0.15 - 0.20 (unfunctionalized SBR baseline) |
| Quantified Difference | 20-30% reduction in tan δ |
| Conditions | Silica-filled SBR vulcanizates, 50°C dynamic mechanical analysis |
Buyers sourcing functional modifiers for low-rolling-resistance tires must select the 5-carbon spacer to maximize filler dispersion and minimize energy loss.
Industrial anionic polymerization requires non-polar solvents like hexane or cyclohexane. The pentyl chain in piperidine-1-valeronitrile significantly increases its lipophilicity (predicted XLogP ~1.5) compared to shorter-chain analogs like 3-piperidinopropionitrile [1]. This ensures complete miscibility in hydrocarbon polymerization dopes, preventing premature precipitation of the functionalizing agent or the living polymer ends during the critical end-capping phase.
| Evidence Dimension | Hydrocarbon solvent miscibility |
| Target Compound Data | Fully miscible in cold hexane/cyclohexane |
| Comparator Or Baseline | 3-piperidinopropionitrile (limited solubility/phase separation risk) |
| Quantified Difference | Complete vs. partial solubility in non-polar media |
| Conditions | Hexane/cyclohexane solvent systems at standard polymerization temperatures (0°C to 50°C) |
Ensures homogeneous reaction conditions and high end-capping efficiency in industrial-scale continuous or batch polymerization reactors.
Reduction of piperidine-1-valeronitrile yields 5-piperidinopentylamine, a critical building block for non-imidazole histamine H3-receptor antagonists. The 5-carbon spacer precisely matches the spatial requirements of the H3 binding pocket. Substituting with a 3- or 4-carbon nitrile precursor alters the distance between the basic piperidine nitrogen and the downstream hydrogen-bond acceptor, resulting in a logarithmic drop in receptor binding affinity (Ki) for the final active pharmaceutical ingredient [1].
| Evidence Dimension | Downstream API receptor binding affinity (Ki) |
| Target Compound Data | High affinity (low nanomolar Ki) for 5-carbon spacer derivatives |
| Comparator Or Baseline | 3- or 4-carbon spacer derivatives |
| Quantified Difference | Orders of magnitude reduction in binding affinity for non-optimal spacers |
| Conditions | In vitro histamine H3-receptor binding assays |
Pharmaceutical procurement must strictly adhere to the 5-carbon precursor to ensure the final synthesized ligand maintains therapeutic efficacy.
Directly leveraging its optimal solubility and spacer length (as detailed in Section 3), piperidine-1-valeronitrile is utilized to functionalize living poly(styrene-co-butadiene) chains. The tethered piperidine group interacts with silica and carbon black fillers, reducing elastomer hysteresis and improving the fuel efficiency of tire treads [1].
Because the 5-carbon spacer perfectly matches the H3-receptor pharmacophore geometry, this compound is the preferred starting material for synthesizing 5-piperidinopentylamine. This intermediate is subsequently reacted to form potent, non-imidazole H3 antagonists used in neuro-pharmaceutical research [2].
Beyond end-capping, piperidine-1-valeronitrile can be reacted with organolithium compounds to form functional initiators. These initiators impart a protected amino group directly at the head of the polymer chain, ensuring high functionalization efficiency in non-polar solvent systems [1].
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